molecular formula C20H21NO3S B14989373 N-(furan-2-ylmethyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(furan-2-ylmethyl)-4-(propan-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14989373
M. Wt: 355.5 g/mol
InChI Key: HRRHWZUTZQQFQU-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with furan and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the coupling of furan-2-ylmethylamine and thiophen-2-ylmethylamine with a benzamide derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dichloromethane or toluene. The reaction temperature and time are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-4-(METHOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-4-(ETHOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(PROPAN-2-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H21NO3S/c1-15(2)24-17-9-7-16(8-10-17)20(22)21(13-18-5-3-11-23-18)14-19-6-4-12-25-19/h3-12,15H,13-14H2,1-2H3

InChI Key

HRRHWZUTZQQFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3

Origin of Product

United States

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